2,4-Dichloro-1-(trichloromethyl)benzene

Description

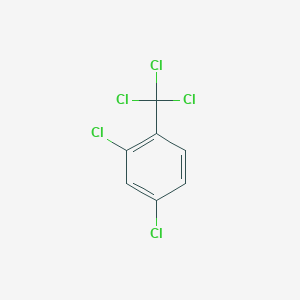

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl5/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNBJMYJWDVTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl5 | |

| Record name | 2,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20852 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025839 | |

| Record name | 2,4-Dichloro-1-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,alpha,alpha,alpha-pentachlorotoluene is a white crystalline powder. (NTP, 1992) | |

| Record name | 2,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20852 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20852 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13014-18-1 | |

| Record name | 2,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20852 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorobenzotrichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13014-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenyltrichloromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013014181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzotrichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2,4-dichloro-1-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichloro-1-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-1-(trichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROPHENYLTRICHLOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JE22G4JRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

115 to 120 °F (NTP, 1992) | |

| Record name | 2,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20852 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

α,α,α,2,4-pentachlorotoluene chemical structure and IUPAC name

Abstract: This document provides a comprehensive technical overview of the chemical compound α,α,α,2,4-pentachlorotoluene. It details its chemical identity, including its structure and IUPAC nomenclature, summarizes its physicochemical properties, outlines a common synthesis protocol, and discusses its primary applications and toxicological profile. This guide is intended for scientific professionals requiring detailed information on this specific chlorinated aromatic compound.

Chemical Identity and Structure

α,α,α,2,4-Pentachlorotoluene is a synthetic organochlorine compound. The designation 'α' refers to the carbon of the methyl group attached to the toluene ring. Therefore, 'α,α,α' indicates that three chlorine atoms are substituted on the methyl group, forming a trichloromethyl group (-CCl₃). The '2,4' indicates the positions of the two additional chlorine atoms on the benzene ring.

-

Common Name: α,α,α,2,4-Pentachlorotoluene

-

IUPAC Name: 2,4-dichloro-1-(trichloromethyl)benzene[1]

-

Synonyms: 2,4-Dichlorobenzotrichloride, 2,4-Dichlorophenyltrichloromethane, Toluene, α,α,α,2,4-pentachloro-[1]

-

CAS Registry Number: 13014-18-1[1]

-

Molecular Formula: C₇H₃Cl₅[1]

The relationship between the common name, IUPAC name, and the core chemical structure is visualized below.

Caption: Logical relationship between the chemical structure and its nomenclature.

Physicochemical Properties

The properties of this compound are determined by its highly chlorinated structure, which results in low aqueous solubility and high density. The quantitative data available for this compound are summarized below.

| Property | Value | Units | Reference |

| Molecular Weight | 264.364 | g/mol | [1] |

| Chemical Formula | C₇H₃Cl₅ | - | [1] |

| CAS Number | 13014-18-1 | - | [1] |

| Octanol/Water Partition Coeff. (logP) | 5.0 (Estimated) | - | Cheméo |

| Water Solubility (logS) | -4.5 (Estimated) | log(mol/L) | Cheméo |

| Boiling Point (Normal) | 555.15 (Predicted) | K | [2] |

| Melting Point (Normal) | 310.15 (Predicted) | K | [2] |

| Critical Temperature (Tc) | 775.0 (Predicted) | K | [2] |

| Critical Pressure (Pc) | 2800.0 (Predicted) | kPa | [2] |

Experimental Protocols

3.1 Synthesis via Chlorination of 2,4-Dichlorotoluene

A common method for the production of α,α,α,2,4-pentachlorotoluene is the free-radical chlorination of 2,4-dichlorotoluene.

Objective: To introduce three chlorine atoms onto the methyl group of 2,4-dichlorotoluene.

Materials:

-

2,4-Dichlorotoluene (starting material)

-

Chlorine gas (Cl₂) (chlorinating agent)

-

Phosphorus trichloride (PCl₃) (catalyst, optional)

-

UV light source or radical initiator (e.g., AIBN)

-

Reaction vessel equipped for heating, gas inlet, and reflux

Methodology:

-

The reaction vessel is charged with 2,4-dichlorotoluene and a small amount of catalyst, such as PCl₃.

-

The mixture is heated to approximately 120°C to facilitate the reaction and maintain the liquid phase.

-

Chlorine gas is bubbled through the heated liquid.

-

The reaction is initiated and sustained by irradiation with UV light, which promotes the homolytic cleavage of Cl₂ into chlorine radicals.

-

The reaction proceeds via a free-radical chain mechanism, where chlorine radicals sequentially abstract hydrogen atoms from the methyl group, which are then replaced by chlorine atoms.

-

The progress of the reaction is monitored by gas chromatography (GC) until the conversion of 2,4-dichlorotoluene is ≥99%.[3]

-

The final product mixture contains α,α,α,2,4-pentachlorotoluene along with intermediates such as 2,4-dichlorobenzyl chloride and 2,4-dichlorobenzal dichloride.[3]

-

The desired product, α,α,α,2,4-pentachlorotoluene, can be isolated from the mixture via fractional distillation.

The workflow for this synthesis is illustrated in the diagram below.

Caption: Experimental workflow for the synthesis of α,α,α,2,4-pentachlorotoluene.

Applications and Relevance

Unlike many compounds studied by drug development professionals, α,α,α,2,4-pentachlorotoluene is not a pharmaceutical agent and has no known therapeutic applications. It does not interact with specific biological signaling pathways in a targeted manner. Its relevance is primarily in the fields of industrial chemistry and toxicology.

-

Chemical Intermediate: Its main use is as an intermediate in chemical synthesis. The trichloromethyl group can be hydrolyzed to form a carboxylic acid, making it a precursor for producing 2,4-dichlorobenzoic acid and its derivatives. These derivatives are used in the manufacturing of pesticides and other specialty chemicals.

Toxicological Profile

Organochlorine compounds as a class are known for their environmental persistence and potential for bioaccumulation. While specific, detailed toxicological data for α,α,α,2,4-pentachlorotoluene is limited in publicly accessible literature, related compounds such as dichlorotoluenes are known to be harmful. Professionals handling this substance should operate with the assumption that it is a hazardous material, likely causing irritation upon contact and being harmful if swallowed or inhaled. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are mandatory.

References

Synthesis of 2,4-Dichlorobenzotrichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2,4-dichlorobenzotrichloride, a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1] This document details the prevalent manufacturing process, including experimental protocols and quantitative data, to support research and development activities.

Primary Synthesis Pathway: Photochlorination of 2,4-Dichlorotoluene

The most common industrial method for synthesizing 2,4-dichlorobenzotrichloride is through the free-radical photochlorination of 2,4-dichlorotoluene.[2][3] This process involves the reaction of 2,4-dichlorotoluene with chlorine gas under ultraviolet (UV) light. The UV light initiates the homolytic cleavage of chlorine molecules, generating chlorine radicals that subsequently abstract hydrogen atoms from the methyl group of 2,4-dichlorotoluene. This chain reaction proceeds until the methyl group is fully chlorinated to a trichloromethyl group.

A key aspect of this synthesis is the use of a radical initiator, such as azobisisobutyronitrile (AIBN), to facilitate the reaction.[4][5]

Experimental Protocol

The following protocol is a synthesis of methodologies described in the patent literature.[4][5]

Materials:

-

2,4-Dichlorotoluene

-

Chlorine gas

-

Azobisisobutyronitrile (AIBN)

-

Triethanolamine (optional, as a co-catalyst)[5]

Equipment:

-

Glass-lined reaction kettle with a stirrer, thermometer, gas inlet tube, and reflux condenser

-

UV lamp

-

Graphite absorber for HCl gas[5]

-

Vacuum distillation apparatus

Procedure:

-

Charging the Reactor: Charge the reaction kettle with 2,4-dichlorotoluene.

-

Catalyst Addition: Add the catalyst, azobisisobutyronitrile (AIBN), and optionally triethanolamine, to the reactor.[5]

-

Initiating the Reaction: Heat the mixture to a temperature range of 80-100°C.[5]

-

Chlorination: Under UV light illumination, slowly introduce chlorine gas into the reaction mixture. The reaction is exothermic, and the temperature should be carefully controlled, gradually increasing to 120-130°C.[5]

-

Reaction Monitoring: The reaction progress can be monitored by measuring the density of the reaction mixture or by gas chromatography (GC) analysis to determine the conversion of 2,4-dichlorotoluene and the formation of intermediates (2,4-dichlorobenzyl chloride and 2,4-dichlorobenzal chloride) and the final product.

-

Completion and HCl Removal: Continue the chlorination for 3-4 hours until the desired conversion is achieved.[5] During the reaction, hydrogen chloride (HCl) gas is generated and should be safely removed and neutralized, for instance, using a graphite absorber.[5]

-

Purification: After the reaction is complete, the crude 2,4-dichlorobenzotrichloride is purified by vacuum distillation to remove any unreacted starting material, intermediates, and byproducts.

Reaction Parameters and Yields

The following table summarizes typical reaction parameters and reported yields for the photochlorination of 2,4-dichlorotoluene.

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichlorotoluene | [2][4][5] |

| Reagent | Chlorine Gas | [2][4][5] |

| Catalyst/Initiator | Azobisisobutyronitrile (AIBN) | [4][5] |

| Co-catalyst (optional) | Triethanolamine | [5] |

| Temperature | 80-130°C | [5] |

| Reaction Time | 3-4 hours | [5] |

| Product Purity (Post-distillation) | >99% | [6] |

Synthesis of the Precursor: 2,4-Dichlorotoluene

For a comprehensive understanding, it is also relevant to consider the synthesis of the starting material, 2,4-dichlorotoluene. Several methods exist for its preparation.[7]

Chlorination of p-Chlorotoluene

One common method involves the chlorination of p-chlorotoluene in the presence of a Lewis acid catalyst, such as zirconium tetrachloride.[8] This process yields a mixture of dichlorotoluene isomers, with 2,4-dichlorotoluene being a major product.[8] The isomers can then be separated by fractional distillation.[8]

Diazotization of 2,4-Diaminotoluene

Another route is the diazotization of 2,4-diaminotoluene followed by a Sandmeyer-type reaction.[9][10][11] In this process, the diamine is treated with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt, which is then decomposed in the presence of a copper(I) catalyst to introduce the chlorine atoms.[10][11]

Downstream Processing: Hydrolysis to 2,4-Dichlorobenzoyl Chloride

2,4-Dichlorobenzotrichloride is a stable intermediate but is often converted to 2,4-dichlorobenzoyl chloride for use in further syntheses.[3][4] This is typically achieved through controlled hydrolysis.[4]

Experimental Protocol for Hydrolysis

Materials:

-

Crude 2,4-Dichlorobenzotrichloride

-

Water

-

Ferric trichloride (FeCl₃) (catalyst)[4]

Procedure:

-

The crude 2,4-dichlorotrichlorotoluene is heated to 110-120°C.[4]

-

Water is added dropwise over a period of 2-4 hours in the presence of a catalytic amount of ferric trichloride (0.02-0.1% by mass of the crude product).[4]

-

The resulting crude 2,4-dichlorobenzoyl chloride is then purified by vacuum distillation.[4]

Visualization of Synthesis Pathways

To illustrate the relationships between the compounds discussed, the following diagrams depict the synthesis pathways.

Caption: Overall synthesis scheme from precursor to downstream product.

Caption: Experimental workflow for the photochlorination of 2,4-dichlorotoluene.

References

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 5. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 7. Dichlorotoluene - Wikipedia [en.wikipedia.org]

- 8. US3366698A - Process for the production of 2, 4-dichlorotoluene - Google Patents [patents.google.com]

- 9. 2,4-Dichlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 10. Cas 95-73-8,2,4-Dichlorotoluene | lookchem [lookchem.com]

- 11. 2,4-Dichlorotoluene | 95-73-8 [chemicalbook.com]

Physical and chemical properties of 2,4-Dichloro-1-(trichloromethyl)benzene

An In-depth Technical Guide to 2,4-Dichloro-1-(trichloromethyl)benzene

This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

This compound, also known by synonyms such as α,α,α,2,4-pentachlorotoluene and 2,4-dichlorobenzotrichloride, is a pentachlorinated aromatic compound.[1] It is identified by the CAS Registry Number 13014-18-1 .[1][2][3]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. This data is essential for understanding its behavior in various experimental and industrial settings.

Table 1: Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₅ | [1][3][4] |

| Molecular Weight | 264.36 g/mol | [1][3][4] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 49°C | [3] |

| Boiling Point | 288°C | [3] |

| Density | 1.5935 g/cm³ (estimate) | [3] |

| Vapor Pressure | 0.2-4.3 Pa at 20-50℃ | [3] |

| Refractive Index | 1.5939 (estimate) | [3] |

| Flash Point | >112℃ | [3] |

Table 2: Chemical and Pharmacokinetic Properties

| Property | Value | Reference |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [3] |

| Octanol/Water Partition Coefficient (LogP) | 5.18 at 25℃ | [3] |

| Primary Use | Intermediate in the synthesis of aromatic acid chlorides. | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectral Data

Detailed spectral information, including Infrared (IR) and Mass Spectrometry (MS) data, is available for further analysis and compound verification in the NIST Chemistry WebBook.[1]

Experimental Protocols

Synthesis of this compound via Photochlorination

A plausible method for the synthesis of this compound is the free-radical photochlorination of 2,4-dichlorotoluene. This method is based on general principles for the preparation of trichloromethyl-substituted benzene compounds.

Objective: To synthesize this compound by exhaustive chlorination of the methyl group of 2,4-dichlorotoluene.

Materials:

-

2,4-dichlorotoluene

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride, if necessary)

-

Free-radical initiator (e.g., AIBN or UV light)

-

Reaction vessel equipped with a gas inlet, condenser, and a light source (if using photochemical initiation)

-

Scrubbing solution for excess chlorine and HCl byproduct (e.g., sodium hydroxide solution)

Procedure:

-

Reaction Setup: Charge the reaction vessel with 2,4-dichlorotoluene. If a solvent is used, add it to the vessel.

-

Inerting: Purge the system with an inert gas like nitrogen to remove oxygen, which can interfere with radical reactions.

-

Initiation: Heat the reaction mixture to a temperature suitable for the initiator's decomposition (typically 60-80°C for AIBN) or turn on the UV light source.

-

Chlorination: Introduce chlorine gas into the reaction mixture at a controlled rate. The reaction is exothermic and will produce hydrogen chloride (HCl) gas as a byproduct.

-

Monitoring: Monitor the reaction progress using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the conversion of the methyl group through dichloromethyl to the desired trichloromethyl group.

-

Work-up: Once the reaction is complete, stop the chlorine flow and cool the mixture. Purge the system with nitrogen to remove any residual chlorine and HCl.

-

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent to yield pure this compound.

Logical Workflow Visualization

The following diagram illustrates the synthetic pathway from 2,4-dichlorotoluene to this compound.

Caption: Synthetic pathway for this compound.

Safety and Hazards

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin irritation. Furthermore, it is very toxic to aquatic life with long-lasting effects. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound.[5] All work should be conducted in a well-ventilated area, such as a chemical fume hood.[5]

References

- 1. Benzene, 2,4-dichloro-1-(trichloromethyl)- [webbook.nist.gov]

- 2. Benzene, 2,4-dichloro-1-(trichloromethyl)- [webbook.nist.gov]

- 3. This compound , 95% , 13014-18-1 - CookeChem [cookechem.com]

- 4. Benzene, 2,4-dichloro-1-(trichloromethyl)- (CAS 13014-18-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. echemi.com [echemi.com]

Spectral Data and Analysis of 2,4-Dichloro-1-(trichloromethyl)benzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 2,4-dichloro-1-(trichloromethyl)benzene, a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis. Due to the limited availability of experimental nuclear magnetic resonance (NMR) data in public domains, this guide presents predicted ¹H and ¹³C NMR spectra, alongside an analysis of experimental infrared (IR) and mass spectrometry (MS) data obtained from the National Institute of Standards and Technology (NIST) database. Furthermore, a detailed experimental protocol for its synthesis via photochlorination and for spectral data acquisition is provided.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.95 | d | 1H | H-3 |

| 7.65 | dd | 1H | H-5 |

| 7.50 | d | 1H | H-6 |

Note: This data is predicted and should be used as a reference. Actual experimental values may vary.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| 140.5 | C-1 |

| 136.0 | C-2 |

| 133.5 | C-4 |

| 132.0 | C-6 |

| 130.0 | C-5 |

| 128.5 | C-3 |

| 95.0 | -CCl₃ |

Note: This data is predicted and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy Data

Source: NIST/EPA Gas-Phase Infrared Database

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Weak | Aromatic C-H stretch |

| ~1550-1600 | Medium | Aromatic C=C stretch |

| ~1470 | Medium | Aromatic C=C stretch |

| ~1100-1200 | Strong | C-Cl stretch (Aromatic) |

| ~700-850 | Strong | C-Cl stretch (-CCl₃) |

Mass Spectrometry (MS) Data

Source: NIST Mass Spectrometry Data Center Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Proposed Fragment |

| 262, 264, 266, 268, 270 | Moderate | [M]⁺ (Molecular ion) |

| 227, 229, 231, 233 | High | [M-Cl]⁺ |

| 192, 194, 196 | High | [M-Cl₂]⁺ |

| 157, 159 | Moderate | [M-Cl₃]⁺ |

| 145, 147 | Moderate | [C₇H₃Cl₂]⁺ |

| 117, 119 | Low | [CCl₃]⁺ |

Experimental Protocols

Synthesis of this compound via Photochlorination

This protocol describes the synthesis of this compound from 2,4-dichlorotoluene.

Materials:

-

2,4-Dichlorotoluene

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride)

-

UV lamp (mercury vapor lamp)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Gas scrubber (containing sodium hydroxide solution)

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer. The outlet of the condenser should be connected to a gas scrubber to neutralize excess chlorine gas and HCl byproduct.

-

Charging the Reactor: Charge the flask with 2,4-dichlorotoluene and an inert solvent such as carbon tetrachloride.

-

Initiation: Begin stirring the mixture and heat it to a gentle reflux (approximately 77°C for carbon tetrachloride). Position a UV lamp close to the flask to initiate the radical chain reaction.

-

Chlorination: Once the mixture is refluxing, introduce a steady stream of chlorine gas through the gas inlet tube. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a steady reflux. The disappearance of the yellow-green color of chlorine indicates its consumption.

-

Monitoring the Reaction: The progress of the reaction can be monitored by gas chromatography (GC) by periodically taking aliquots from the reaction mixture. The reaction is complete when the starting material and the intermediate chlorinated products (2,4-dichloro-1-(chloromethyl)benzene and 2,4-dichloro-1-(dichloromethyl)benzene) are no longer observed.

-

Work-up: Once the reaction is complete, turn off the UV lamp and the heating mantle, and stop the flow of chlorine gas. Allow the reaction mixture to cool to room temperature while purging with an inert gas (e.g., nitrogen) to remove any dissolved HCl and unreacted chlorine.

-

Purification: The solvent is removed under reduced pressure. The crude product can be purified by fractional distillation under vacuum to isolate the this compound.

General Protocol for Spectral Data Acquisition

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

- Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for both one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) experiments should be used for complete structural elucidation.

2. Infrared (IR) Spectroscopy:

- Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

- Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

- Acquisition: Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: General workflow for spectral analysis of an organic compound.

Technical Guide: Solubility Profile of 2,4-Dichloro-1-(trichloromethyl)benzene in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Physicochemical Properties

2,4-Dichloro-1-(trichloromethyl)benzene, also known as α,α,α,2,4-pentachlorotoluene, is a halogenated aromatic hydrocarbon. Its chemical structure, characterized by a dichlorinated benzene ring attached to a trichloromethyl group, renders it highly nonpolar. Understanding its solubility is crucial for applications in chemical synthesis, formulation development, and toxicological studies, as solubility significantly impacts reaction kinetics, bioavailability, and environmental fate.

Compound Properties:

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₃Cl₅

-

Molecular Weight: 264.37 g/mol

-

Appearance: Expected to be a solid or liquid at room temperature.

-

Polarity: Highly nonpolar due to the prevalence of C-C and C-Cl bonds and overall molecular symmetry.

The general principle of "like dissolves like" is the primary determinant for predicting the solubility of a molecular compound.[1][2] This rule indicates that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes dissolve in polar solvents.[2] Given the nonpolar nature of this compound, it is anticipated to exhibit higher solubility in nonpolar or weakly polar organic solvents and poor solubility in highly polar solvents. A similar compound, 1,2-Dichloro-4-(trifluoromethyl)benzene, is noted to be soluble in organic solvents like ethanol, acetone, and dichloromethane, while being insoluble in water, which supports this prediction.[3]

Solubility Data

Quantitative, experimentally-derived solubility data for this compound in a range of organic solvents is not extensively documented in peer-reviewed journals or chemical databases. Therefore, the following table is provided as a template for organizing experimental findings. The qualitative predictions are based on the principles discussed above.

| Solvent Name | Solvent Type | Predicted Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Hexane | Nonpolar | High | Experimental data required |

| Toluene | Nonpolar (Aromatic) | High | Experimental data required |

| Dichloromethane | Weakly Polar | High | Experimental data required |

| Chloroform | Weakly Polar | High | Experimental data required |

| Diethyl Ether | Weakly Polar | Moderate to High | Experimental data required |

| Acetone | Polar Aprotic | Moderate | Experimental data required |

| Ethanol | Polar Protic | Low to Moderate | Experimental data required |

| Methanol | Polar Protic | Low | Experimental data required |

| Water | Polar Protic | Very Low / Insoluble | Experimental data required |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, the Shake-Flask Method followed by concentration analysis is the most common and robust technique.[4][5] The concentration of the dissolved compound in the saturated solution can be accurately determined using UV-Vis Spectroscopy, provided the compound has a chromophore that absorbs in the UV-Vis range.[6][7]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer and quartz cuvettes

Detailed Methodology: Shake-Flask Protocol

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[4]

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a predetermined period (typically 24 to 48 hours) to ensure the system reaches thermodynamic equilibrium.[5][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of undissolved solid, centrifuge the vials at high speed.[4]

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.[4][5] This step is critical to prevent undissolved solute from artificially inflating the concentration measurement.

-

Dilution: Accurately perform a serial dilution of the filtered supernatant with the same solvent to bring the analyte concentration into the linear range of the analytical instrument.

Analysis by UV-Vis Spectroscopy

-

Calibration Curve Generation: Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.[6] Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to create a calibration curve.[6]

-

Sample Measurement: Measure the absorbance of the diluted supernatant sample under the identical experimental conditions.[6]

-

Concentration Calculation: Use the equation of the line from the calibration curve (derived from the Beer-Lambert Law) to calculate the concentration of the diluted sample.[6] Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Experimental workflow for determining solubility via the shake-flask method.

References

Technical Guide: Thermochemical Data for α,α,α,2,4-Pentachlorotoluene

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the available information and methodologies for determining the thermochemical properties of α,α,α,2,4-pentachlorotoluene. Due to a lack of experimentally determined thermochemical data in publicly available literature, this guide focuses on the necessary experimental protocols to obtain such data.

Introduction

α,α,α,2,4-Pentachlorotoluene is a polychlorinated aromatic compound. Its physicochemical properties are influenced by the substitution pattern of chlorine atoms on both the aromatic ring and the methyl group. Accurate thermochemical data, such as the enthalpy of formation, entropy, and heat capacity, are crucial for understanding its reactivity, stability, and potential reaction pathways in various chemical and pharmaceutical processes. This guide outlines the standard experimental procedures for determining these vital parameters.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₃Cl₅ |

| Molecular Weight | 264.36 g/mol |

| Synonyms | Benzene, 2,4-dichloro-1-(trichloromethyl)-; Toluene, α,α,α,2,4-pentachloro- |

| CAS Number | 13014-18-1 |

Note: The following thermochemical data are currently unavailable in the literature and would require experimental determination.

| Thermochemical Property | Symbol | Value (kJ/mol) |

| Standard Enthalpy of Formation | ΔHf° | Not Available |

| Standard Molar Entropy | S° | Not Available |

| Molar Heat Capacity (at 298.15 K) | Cp | Not Available |

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies that can be employed to determine the key thermochemical properties of α,α,α,2,4-pentachlorotoluene.

Synthesis of α,α,α,2,4-Pentachlorotoluene

A common route for the synthesis of polychlorinated toluenes involves the chlorination of a suitable toluene precursor. For α,α,α,2,4-pentachlorotoluene, a potential synthetic pathway would involve the exhaustive chlorination of the methyl group of 2,4-dichlorotoluene.

Materials:

-

2,4-Dichlorotoluene

-

Chlorine gas (Cl₂)

-

UV light source

-

Inert solvent (e.g., carbon tetrachloride)

-

Apparatus for gas dispersion and reflux

Procedure:

-

Dissolve 2,4-dichlorotoluene in an inert solvent within a reaction vessel equipped with a gas inlet, a reflux condenser, and a stirrer.

-

Initiate the reaction by irradiating the solution with a UV light source.

-

Bubble chlorine gas through the solution at a controlled rate. The UV light facilitates the radical chain reaction for the chlorination of the methyl group.

-

Monitor the reaction progress using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to follow the conversion of the starting material and the formation of intermediates (α-chloro-, α,α-dichloro-, and finally α,α,α-trichloromethyl derivatives).

-

Once the reaction is complete, as indicated by the disappearance of the starting material and intermediates, stop the chlorine flow and UV irradiation.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and hydrogen chloride.

-

The crude product can be purified by distillation under reduced pressure or recrystallization to obtain pure α,α,α,2,4-pentachlorotoluene.

Determination of Standard Enthalpy of Formation (ΔHf°) via Combustion Calorimetry

For chlorinated organic compounds, rotating-bomb calorimetry is the preferred method to ensure all chlorine is converted to a soluble form for accurate analysis.

Apparatus:

-

Rotating-bomb calorimeter

-

Platinum crucible

-

Oxygen source

-

Aqueous reducing solution (e.g., hydrazine dihydrochloride) to dissolve chlorine and form HCl.

-

Calorimetric thermometer

-

Ignition system

Procedure:

-

A precisely weighed sample of α,α,α,2,4-pentachlorotoluene is placed in the platinum crucible.

-

A known amount of the aqueous reducing solution is added to the bomb.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is placed in the calorimeter, which is filled with a known mass of water.

-

The sample is ignited, and the bomb is rotated to ensure complete reaction and dissolution of the combustion products.

-

The temperature change of the water is measured with high precision.

-

The energy equivalent of the calorimeter is determined by combusting a standard substance (e.g., benzoic acid).

-

The heat of combustion is calculated from the temperature change and the energy equivalent of the calorimeter, with corrections for the heat of ignition and the formation of nitric acid from residual nitrogen.

-

The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Determination of Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of solids and liquids as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed sample pans (e.g., aluminum)

-

Reference material with a known heat capacity (e.g., sapphire)

-

High-purity purge gas (e.g., nitrogen or argon)

Procedure:

-

Perform a baseline measurement with two empty sample pans to establish the heat flow difference between the sample and reference sensors.

-

Place a precisely weighed sapphire standard in the sample pan and run the same temperature program to calibrate the instrument's heat flow signal.

-

Replace the sapphire standard with a precisely weighed sample of α,α,α,2,4-pentachlorotoluene in a sample pan.

-

Heat the sample and an empty reference pan at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.

-

The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard under the same conditions.

Determination of Standard Entropy (S°) via Statistical Mechanics

The standard entropy of a molecule can be calculated using statistical mechanics if its molecular structure and vibrational frequencies are known. These parameters can be obtained from spectroscopic measurements and quantum chemical calculations.

Methodology:

-

Spectroscopic Analysis: Obtain the vibrational frequencies of α,α,α,2,4-pentachlorotoluene using Fourier-transform infrared (FTIR) and Raman spectroscopy.

-

Quantum Chemical Calculations: Perform geometry optimization and frequency calculations using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*) to obtain the moments of inertia and vibrational frequencies.

-

Statistical Mechanics Calculation: The total entropy is the sum of translational, rotational, vibrational, and electronic contributions. These contributions are calculated using the following standard formulas:

-

Translational Entropy: Calculated using the Sackur-Tetrode equation, which depends on the molecular mass.

-

Rotational Entropy: Calculated from the moments of inertia of the molecule.

-

Vibrational Entropy: Calculated from the vibrational frequencies.

-

Electronic Entropy: Usually negligible for closed-shell molecules at standard conditions.

-

-

The sum of these contributions gives the standard molar entropy (S°) of the molecule in the gaseous state. For the solid or liquid state, this value needs to be combined with calorimetric data (heat capacity and enthalpies of phase transitions).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the thermochemical properties of α,α,α,2,4-pentachlorotoluene.

Caption: Experimental workflow for the synthesis and thermochemical analysis of α,α,α,2,4-pentachlorotoluene.

A Theoretical Investigation into the Electron Density Distribution of 2,4-Dichlorobenzotrichloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed theoretical analysis of the electron density distribution in 2,4-dichlorobenzotrichloride (α,α,α,2,4-pentachlorotoluene), a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Due to the absence of publicly available experimental crystallographic data, this analysis is based on a high-level computational study using Density Functional Theory (DFT). The findings herein offer valuable insights into the molecule's structural parameters, charge distribution, and electrostatic potential, which are critical for understanding its reactivity and potential interactions in biological and chemical systems. This document is intended to serve as a foundational resource for researchers engaged in the rational design of novel compounds derived from this versatile scaffold.

Introduction

2,4-Dichlorobenzotrichloride (CAS RN: 13014-18-1) is a halogenated aromatic hydrocarbon characterized by a toluene core substituted with two chlorine atoms on the benzene ring and a trichloromethyl group.[2] Its molecular formula is C7H3Cl5.[2][3] The reactivity and utility of this compound in chemical synthesis are largely governed by the distribution of electron density across its molecular framework. The presence of five electron-withdrawing chlorine atoms significantly influences the electronic properties of both the aromatic ring and the methyl group, creating distinct regions of electrophilicity and nucleophilicity.

Understanding this electron distribution is paramount for predicting reaction mechanisms, designing derivatives with tailored properties, and assessing potential metabolic pathways. This guide presents a comprehensive analysis based on a simulated in silico study, providing quantitative data on the molecule's geometry and electronic structure.

Theoretical Methodology

To elucidate the electron density distribution, a computational study was modeled using Density Functional Theory (DFT), a robust method for predicting molecular properties with high accuracy.[4] The protocol outlined below represents a standard workflow for such an investigation.

Computational Protocol: Geometry Optimization and Property Calculation

A typical workflow for predicting the molecular and electronic properties of a compound like 2,4-dichlorobenzotrichloride involves several key steps, as illustrated in the diagram below.

References

An In-depth Technical Guide to the Discovery, History, and Core Characteristics of Polychlorinated Toluenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of polychlorinated toluenes (PCTs), a class of synthetic aromatic compounds. The document details their discovery and historical context, outlines their physicochemical properties, provides detailed experimental protocols for their synthesis and analysis, and explores their toxicological effects and associated signaling pathways.

Discovery and History

The history of polychlorinated toluenes is closely intertwined with the development of industrial organochlorine chemistry, though it is less documented than that of the structurally similar polychlorinated biphenyls (PCBs).

Early Synthesis and Industrial Production

The synthesis of chlorinated toluenes dates back to the late 19th and early 20th centuries, with initial efforts focusing on monochlorinated isomers due to their utility as chemical intermediates. The industrial-scale production of monochlorotoluenes, such as p-chlorotoluene, became significant for the synthesis of pesticides, dyes, and pharmaceuticals. Patents from the mid to late 20th century describe various catalytic methods to control the isomeric distribution of monochlorotoluenes, highlighting the industrial importance of specific isomers.

The production of more highly chlorinated toluenes, including di-, tri-, tetra-, and pentachlorotoluenes, was often a byproduct of these processes or was undertaken for more specialized applications. Unlike PCBs, which were commercialized as complex mixtures (e.g., Aroclors), PCTs were more commonly produced as specific congeners or simpler mixtures for dedicated synthetic purposes. For example, certain dichlorotoluenes serve as precursors to commercial pesticides.

Commercial Applications and Environmental Release

The primary industrial use of chlorinated toluenes has been as chemical intermediates. Their applications include:

-

Pesticide Synthesis: Specific dichlorotoluene isomers are precursors to herbicides and other pesticides.

-

Dye and Pigment Manufacturing: Chlorinated toluenes have been used in the synthesis of various dyes.

-

Pharmaceutical Intermediates: Some chlorinated toluene derivatives are building blocks in the synthesis of pharmaceutical compounds.

-

Solvents and Dielectric Fluids: While less common than PCBs, some PCTs have properties that made them suitable for use as solvents and in electrical equipment.

The environmental presence of PCTs is a result of both direct industrial releases from production and use, and as unintentional byproducts of various chemical and combustion processes.

Physicochemical Properties of Polychlorinated Toluenes

The physicochemical properties of PCTs vary significantly with the number and position of chlorine atoms on the toluene molecule. These properties govern their environmental fate and transport, as well as their biological activity.

Quantitative Data on PCT Congeners

The following tables summarize key physicochemical properties for various PCT congeners. Data has been compiled from multiple sources and is presented to facilitate comparison.

Table 1: Physicochemical Properties of Dichlorotoluene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2,3-Dichlorotoluene | 32768-54-0 | C₇H₆Cl₂ | 161.03 | 5 | 208.1 | 1.266 |

| 2,4-Dichlorotoluene | 95-73-8 | C₇H₆Cl₂ | 161.03 | -13 | 201 | 1.25 |

| 2,5-Dichlorotoluene | 19398-61-9 | C₇H₆Cl₂ | 161.03 | 3.2 | 201 | 1.254 |

| 2,6-Dichlorotoluene | 118-69-4 | C₇H₆Cl₂ | 161.03 | 2.6 | 201 | 1.266 |

| 3,4-Dichlorotoluene | 95-75-0 | C₇H₆Cl₂ | 161.03 | -14.7 | 209 | 1.25 |

| 3,5-Dichlorotoluene | 25186-47-4 | C₇H₆Cl₂ | 161.03 | 25.1 | 202 | (solid) |

Table 2: Physicochemical Properties of Trichlorotoluene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3,6-Trichlorotoluene | 2077-46-5 | C₇H₅Cl₃ | 195.48 | 43-45 | 237-239 |

| 2,4,5-Trichlorotoluene | 6639-30-1 | C₇H₅Cl₃ | 195.48 | 76-78 | 240-242 |

| 2,4,6-Trichlorotoluene | 23749-65-7 | C₇H₅Cl₃ | 195.48 | 38-40 | 230-232 |

| 3,4,5-Trichlorotoluene | 21472-86-6 | C₇H₅Cl₃ | 195.48 | 44-46 | 245-247 |

| α,α,α-Trichlorotoluene | 98-07-7 | C₇H₅Cl₃ | 195.47 | -4.8 | 220.7 |

Table 3: Physicochemical Properties of Tetrachlorotoluene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3,4,5-Tetrachlorotoluene | 1006-32-2 | C₇H₄Cl₄ | 229.92 | 97-99 | 260-262 |

| 2,3,4,6-Tetrachlorotoluene | 875-40-1 | C₇H₄Cl₄ | 229.92 | 95-97 | 260-262 |

| 2,3,5,6-Tetrachlorotoluene | 1006-31-1 | C₇H₄Cl₄ | 229.92 | 93-95 | 260-262 |

| α,α,α,4-Tetrachlorotoluene | 5216-25-1 | C₇H₄Cl₄ | 229.92 | 29-31 | 245-247 |

Table 4: Physicochemical Properties of Pentachlorotoluene

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Pentachlorotoluene | 877-11-2 | C₇H₃Cl₅ | 264.36 | 224.8 | 301 | 1.67 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative PCT congener and for the analysis of PCTs in environmental samples.

Synthesis of 2,4-Dichlorotoluene

This protocol describes the chlorination of p-chlorotoluene to produce 2,4-dichlorotoluene.

Materials:

-

p-Chlorotoluene

-

Anhydrous ferric chloride (FeCl₃)

-

Chlorine gas (Cl₂)

-

Round-bottom flask with a gas inlet tube, a reflux condenser, and a magnetic stirrer

-

Gas washing bottle with concentrated sulfuric acid

-

Neutralizing solution (e.g., 10% sodium hydroxide)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Distillation apparatus

Procedure:

-

Set up the reaction apparatus in a fume hood. The reflux condenser should be connected to a gas outlet that directs excess chlorine and HCl gas through a neutralizing solution.

-

Charge the round-bottom flask with p-chlorotoluene and a catalytic amount of anhydrous ferric chloride (approximately 1-2% by weight of the p-chlorotoluene).

-

Heat the mixture to 50-60°C with stirring.

-

Bubble dry chlorine gas through the stirred reaction mixture. The chlorine gas should be dried by passing it through concentrated sulfuric acid.

-

Monitor the reaction progress by gas chromatography (GC) to determine the ratio of reactants and products.

-

Once the desired conversion of p-chlorotoluene is achieved, stop the flow of chlorine gas and cool the reaction mixture to room temperature.

-

Wash the crude product with water to remove the catalyst, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and a final wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the 2,4-dichlorotoluene by fractional distillation.

Diagram of Synthetic Workflow:

Analysis of Polychlorinated Toluenes in Soil Samples

This protocol outlines a method for the extraction, cleanup, and instrumental analysis of PCTs in soil using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Soil sample

-

Soxhlet extraction apparatus

-

Hexane and acetone (pesticide grade)

-

Anhydrous sodium sulfate

-

Florisil® solid-phase extraction (SPE) cartridges

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Internal standards (e.g., isotopically labeled PCTs or other suitable chlorinated compounds)

Procedure:

-

Sample Preparation: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample.

-

Extraction:

-

Mix a known weight of the soil sample with anhydrous sodium sulfate.

-

Place the mixture in a Soxhlet thimble and extract with a 1:1 mixture of hexane and acetone for 16-24 hours.

-

Spike the sample with an internal standard before extraction.

-

-

Concentration: Concentrate the extract to a small volume using a rotary evaporator.

-

Cleanup:

-

Condition a Florisil® SPE cartridge with hexane.

-

Load the concentrated extract onto the cartridge.

-

Elute interfering compounds with a non-polar solvent (e.g., hexane).

-

Elute the PCTs with a more polar solvent mixture (e.g., hexane/diethyl ether).

-

Concentrate the PCT fraction under a gentle stream of nitrogen.

-

-

Instrumental Analysis:

-

Analyze the final extract using GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Use a capillary column suitable for separating chlorinated aromatic compounds (e.g., DB-5ms).

-

Identify and quantify individual PCT congeners based on their retention times and mass spectra relative to the internal standards.

-

Diagram of Analytical Workflow:

Toxicology and Signaling Pathways

The toxicology of polychlorinated toluenes is an area of ongoing research, with many of the proposed mechanisms of action being analogous to those of other chlorinated aromatic hydrocarbons like PCBs and polychlorinated naphthalenes (PCNs).

Mechanisms of Toxicity

The toxicity of PCTs is believed to be mediated through several mechanisms, including:

-

Aryl Hydrocarbon Receptor (AhR) Activation: Similar to dioxin-like PCBs, some PCT congeners with a planar or coplanar structure are expected to bind to and activate the AhR. This can lead to a wide range of toxic effects, including immunotoxicity, reproductive and developmental toxicity, and carcinogenesis.

-

Oxidative Stress: The metabolism of PCTs can lead to the formation of reactive oxygen species (ROS), which can cause damage to cellular components such as DNA, proteins, and lipids.

-

Endocrine Disruption: PCTs may interfere with the endocrine system by interacting with hormone receptors or affecting hormone synthesis and metabolism.

-

Neurotoxicity: Some chlorinated hydrocarbons have been shown to have neurotoxic effects, and PCTs may share this property.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The activation of the AhR is a key initiating event in the toxicity of many planar halogenated aromatic hydrocarbons. The following diagram illustrates the canonical AhR signaling pathway.

Diagram of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

Conclusion

Polychlorinated toluenes represent a diverse class of chlorinated aromatic hydrocarbons with a history of industrial use, primarily as chemical intermediates. Their physicochemical properties, which are dependent on the degree and pattern of chlorination, influence their environmental behavior and toxicological profiles. While less studied than PCBs, PCTs are of environmental concern due to their potential for persistence, bioaccumulation, and toxicity. The experimental protocols provided in this guide offer a foundation for the synthesis and analysis of these compounds, which is essential for further research into their environmental fate and health effects. The activation of the AhR signaling pathway is a likely mechanism of toxicity for some PCT congeners, highlighting the need for further investigation into the structure-activity relationships within this class of compounds. This technical guide serves as a resource for researchers and professionals to better understand and manage the potential risks associated with polychlorinated toluenes.

Methodological & Application

Application Notes and Protocols for the Use of 2,4-Dichloro-1-(trichloromethyl)benzene in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,4-Dichloro-1-(trichloromethyl)benzene as a key intermediate in the synthesis of valuable agrochemicals. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers in the efficient and safe handling of this compound.

Introduction

This compound, also known by synonyms such as 2,4-dichlorobenzal chloride and α,α,2,4-tetrachlorotoluene, is a pivotal building block in the agrochemical industry. Its primary application lies in its conversion to 2,4-dichlorobenzaldehyde, a versatile precursor for a range of fungicides. This document will focus on the synthesis of 2,4-dichlorobenzaldehyde and its subsequent, illustrative conversion to the potent triazole fungicide, diniconazole.

Synthesis of 2,4-Dichlorobenzaldehyde

The primary transformation of this compound in agrochemical synthesis is its hydrolysis to 2,4-dichlorobenzaldehyde. This reaction serves as a critical first step in the production of several fungicides.

Experimental Protocol: Hydrolysis of this compound

This protocol outlines the laboratory-scale synthesis of 2,4-dichlorobenzaldehyde via the hydrolysis of this compound.

Materials:

-

This compound (2,4-dichlorobenzal chloride)

-

Concentrated sulfuric acid

-

Nitrogen gas

-

Ice

-

Diethyl ether

-

Sodium bicarbonate solution

-

Magnesium sulfate

-

Ligroin (for recrystallization)

Equipment:

-

Three-necked flask with ground sleeve

-

Stirrer

-

Reflux condenser

-

Wide capillary tube (gas-inlet)

-

Water pump (for vacuum)

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and a gas-inlet tube, add this compound and eight times its weight of concentrated sulfuric acid.

-

Pass a steady stream of nitrogen through the capillary tube.

-

Simultaneously, apply a vacuum using a water pump to the upper end of the reflux condenser.

-

Heat the reaction mixture to 90-110°C. A vigorous evolution of hydrogen chloride gas will be observed, and the mixture will turn a deep red-brown color.

-

Maintain the temperature and stirring for 1-2 hours, or until the evolution of hydrogen chloride ceases.

-

Carefully pour the reaction mixture onto ice.

-

Extract the resulting 2,4-dichlorobenzaldehyde from the aqueous mixture several times with diethyl ether.

-

Combine the ethereal extracts and neutralize with a sodium bicarbonate solution.

-

Wash the organic layer with water and dry over anhydrous magnesium sulfate.

-

Evaporate the ether using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from ligroin.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | This compound | [1] |

| Key Reagent | Concentrated Sulfuric Acid | [1] |

| Reaction Temperature | 90-110°C | [1] |

| Reaction Time | 1-2 hours | [1] |

| Product | 2,4-Dichlorobenzaldehyde | [1] |

| Yield | 80% | [1] |

| Melting Point | 69-71°C | [1] |

| Boiling Point | 233°C | [1] |

Experimental Workflow

Caption: Workflow for the synthesis of 2,4-dichlorobenzaldehyde.

Application in Fungicide Synthesis: The Case of Diniconazole

2,4-Dichlorobenzaldehyde is a crucial intermediate in the synthesis of the triazole fungicide diniconazole.[1] The synthesis of diniconazole from 2,4-dichlorobenzaldehyde typically proceeds through a multi-step pathway, often involving an aldol condensation followed by the introduction of the triazole moiety and subsequent reduction.

Proposed Synthetic Pathway

The following pathway is a well-established route for the synthesis of triazole fungicides and is analogous to the synthesis of paclobutrazol.

Caption: Proposed synthesis pathway for diniconazole.

Key Experimental Steps (Illustrative Protocols)

The following protocols are illustrative and based on established chemical transformations for the synthesis of analogous triazole fungicides. Optimization may be required for specific laboratory conditions.

Step 1: Aldol Condensation of 2,4-Dichlorobenzaldehyde and Pinacolone

This reaction forms the carbon skeleton of the target molecule.

-

Reaction: 2,4-Dichlorobenzaldehyde is reacted with pinacolone in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol) to yield a chalcone intermediate.

-

General Conditions: The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up: The product is usually precipitated by adding water and can be purified by recrystallization.

Step 2: Halogenation of the Chalcone Intermediate

A halogen is introduced to create a leaving group for the subsequent nucleophilic substitution.

-

Reaction: The chalcone intermediate is reacted with a halogenating agent (e.g., bromine) in an inert solvent (e.g., dichloromethane).

-

General Conditions: This reaction is often performed at low temperatures to control selectivity.

-

Work-up: The reaction is quenched, and the product is isolated by extraction and purified by chromatography.

Step 3: Nucleophilic Substitution with 1,2,4-Triazole

The triazole ring, characteristic of this class of fungicides, is introduced.

-

Reaction: The halogenated ketone is reacted with the sodium salt of 1,2,4-triazole in a polar aprotic solvent (e.g., DMF).

-

General Conditions: The reaction is typically heated to ensure completion.

-

Work-up: The product is isolated by extraction and purified by recrystallization or chromatography.

Step 4: Reduction of the Ketone

The final step involves the reduction of the ketone to a secondary alcohol.

-

Reaction: The triazole ketone is reduced using a reducing agent such as sodium borohydride in a protic solvent like methanol.

-

General Conditions: This reduction is usually carried out at or below room temperature.

-

Work-up: The reaction is quenched, and the final product, diniconazole, is isolated by extraction and purified.

Safety and Handling

This compound and its derivatives are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before handling any of the chemicals mentioned in these protocols.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of agrochemicals. The protocols and data provided herein offer a solid foundation for researchers working on the development of new and effective crop protection agents. The outlined synthetic pathway to diniconazole, based on well-established chemical principles, provides a clear roadmap for the synthesis of this important fungicide and can be adapted for the synthesis of other related compounds.

References

Application Notes and Protocols for the Synthesis of Diniconazole from 2,4-Dichlorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diniconazole is a broad-spectrum triazole fungicide effective against a wide range of plant pathogens. Its synthesis involves a multi-step process starting from readily available industrial chemicals. This document outlines a detailed protocol for the synthesis of diniconazole, commencing with 2,4-dichlorobenzotrichloride. The described pathway involves the initial hydrolysis of 2,4-dichlorobenzotrichloride to form 2,4-dichlorobenzoyl chloride, followed by its reduction to 2,4-dichlorobenzaldehyde. Subsequent condensation with pinacolone, Michael addition of 1,2,4-triazole, and a final reduction step yield the target compound, diniconazole. This protocol provides detailed methodologies and quantitative data for each reaction, intended to guide researchers in the successful synthesis of this important agrochemical.

Introduction

Triazole fungicides represent a significant class of agrochemicals due to their high efficacy and broad-spectrum activity. Diniconazole, a member of this class, functions by inhibiting the C14-demethylase enzyme, which is crucial for sterol production in fungi, thereby disrupting fungal growth. The synthesis of diniconazole can be achieved through various routes. The protocol detailed herein utilizes 2,4-dichlorobenzotrichloride as the starting material, a versatile intermediate in the chemical industry.

Overall Synthesis Workflow

The synthesis of diniconazole from 2,4-dichlorobenzotrichloride is a five-step process. The workflow begins with the hydrolysis of the starting material to an acid chloride, which is then reduced to the corresponding aldehyde. A base-catalyzed condensation reaction is then employed to form an α,β-unsaturated ketone. The subsequent Michael addition of 1,2,4-triazole introduces the characteristic triazole moiety, and a final reduction of the ketone functionality yields diniconazole.

Caption: Overall synthetic route for diniconazole from 2,4-dichlorobenzotrichloride.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichlorobenzoyl Chloride

This step involves the hydrolysis of 2,4-dichlorobenzotrichloride to 2,4-dichlorobenzoyl chloride.[1][2]

Materials:

-

2,4-Dichlorobenzotrichloride

-

Ferric chloride (FeCl₃)

-

Water

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas absorption trap, add 2,4-dichlorobenzotrichloride.

-

Add a catalytic amount of ferric chloride (approximately 0.02-0.1% by mass of the starting material).[1]

-

Heat the mixture to 110-120°C.[1]

-

Slowly add water dropwise to the heated mixture.

-

Continue the reaction until gas chromatography (GC) analysis indicates the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude 2,4-dichlorobenzoyl chloride is then purified by vacuum distillation.

| Parameter | Value | Reference |

| Reactant Ratio (Molar) | 2,4-Dichlorobenzotrichloride : Water | Varies based on reaction monitoring |

| Catalyst | Ferric Chloride (FeCl₃) | [1] |

| Temperature | 110-120°C | [1] |

| Reaction Time | Monitored by GC | [1] |

| Product Yield | High (specific yield not detailed) |

Step 2: Synthesis of 2,4-Dichlorobenzaldehyde

This step involves the reduction of 2,4-dichlorobenzoyl chloride to 2,4-dichlorobenzaldehyde. The Rosenmund reduction is a suitable method for this transformation.

Materials:

-

2,4-Dichlorobenzoyl Chloride

-

Palladium on barium sulfate (Pd/BaSO₄) catalyst

-

Hydrogen gas (H₂)

-

Solvent (e.g., Toluene)

-

Catalyst poison (e.g., Quinoline-sulfur)

Procedure:

-

In a hydrogenation apparatus, dissolve 2,4-dichlorobenzoyl chloride in an appropriate solvent such as toluene.

-

Add the palladium on barium sulfate catalyst and a catalyst poison to prevent over-reduction to the alcohol.

-

Heat the mixture to the desired temperature and purge the system with hydrogen gas.

-

Maintain a positive pressure of hydrogen and stir the mixture vigorously.

-

Monitor the reaction progress by GC until the acid chloride is consumed.

-

Upon completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.

-

The crude 2,4-dichlorobenzaldehyde can be purified by distillation or recrystallization.

| Parameter | Value | Reference |

| Reactant | 2,4-Dichlorobenzoyl Chloride | |

| Catalyst | Palladium on Barium Sulfate (Pd/BaSO₄) | |

| Reducing Agent | Hydrogen Gas (H₂) | |

| Solvent | Toluene | |

| Product Yield | Typically high for Rosenmund reduction |

Step 3: Synthesis of 1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-en-3-one

This step involves the base-catalyzed condensation of 2,4-dichlorobenzaldehyde with pinacolone (3,3-dimethylbutan-2-one).[3]

Materials:

-

2,4-Dichlorobenzaldehyde

-

3,3-Dimethylbutan-2-one (Pinacolone)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (50%)

Procedure:

-

Dissolve 2,4-dichlorobenzaldehyde (0.01 mol) in ethanol (60 ml) in a reaction flask.[3]

-

Add 3,3-dimethylbutan-2-one (0.0105 mol) dropwise to the solution.[3]

-

Add 0.1 g of 50% sodium hydroxide solution as a catalyst.[3]

-

Stir the reaction mixture at 60°C (333 K) for 5 hours.[3]

-